Benzoyl bromide, 3-bromo-
Overview
Description
Benzoyl bromide, 3-bromo-: is an organic compound with the molecular formula C7H5BrO. It consists of a benzene ring substituted with a bromine atom and a carbonyl group. This compound is a colorless liquid with a pungent odor and is primarily used as a reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoyl bromide, 3-bromo- can be synthesized through the bromination of benzoyl chloride. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the benzene ring .
Industrial Production Methods: In industrial settings, the production of benzoyl bromide, 3-bromo- often involves continuous flow processes. These processes utilize bromine generators and microstructured photochemical reactors to achieve high efficiency and throughput. The use of continuous flow technology allows for better control over reaction conditions and improved safety .
Chemical Reactions Analysis
Types of Reactions: Benzoyl bromide, 3-bromo- undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form benzoyl bromide derivatives with different functional groups.
Reduction Reactions: It can be reduced to form benzyl alcohol derivatives.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Diethyl Phosphite and N,N-Diisopropylethylamine: Used for debromination reactions to obtain monobromides.
Catalysts: Iron (Fe) or aluminum bromide (AlBr3) for bromination reactions.
Major Products Formed:
Benzyl Bromide Derivatives: Formed through substitution reactions.
Benzoyl Derivatives: Formed through oxidation reactions.
Scientific Research Applications
Chemistry: Benzoyl bromide, 3-bromo- is widely used as a reagent in organic synthesis. It is employed in the preparation of various benzoyl derivatives, which serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .
Biology and Medicine: In biological research, benzoyl bromide, 3-bromo- is used to study the kinetics of solvolysis reactions. It is also utilized in the synthesis of biologically active compounds that have potential therapeutic applications .
Industry: The compound is used in the production of polymers, resins, and other materials. Its reactivity makes it valuable in the modification of surfaces and the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of benzoyl bromide, 3-bromo- involves its ability to act as an electrophile in various chemical reactions. The bromine atom in the compound is highly reactive and can be easily replaced by other nucleophiles. This reactivity is due to the electron-withdrawing nature of the carbonyl group, which increases the electrophilicity of the bromine atom .
Comparison with Similar Compounds
Benzyl Bromide: An organic compound with the formula C6H5CH2Br.
Benzoyl Chloride: An organic compound with the formula C6H5COCl.
Benzyl Chloride: An organic compound with the formula C6H5CH2Cl.
Uniqueness: Benzoyl bromide, 3-bromo- is unique due to its specific substitution pattern on the benzene ring. The presence of both a bromine atom and a carbonyl group makes it highly reactive and versatile in various chemical reactions. Its ability to undergo selective bromination and participate in a wide range of reactions makes it valuable in both research and industrial applications .
Properties
IUPAC Name |
3-bromobenzoyl bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2O/c8-6-3-1-2-5(4-6)7(9)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFABNMHNELCDLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060680 | |
Record name | Benzoyl bromide, 3-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618-44-0 | |
Record name | 3-Bromobenzoyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoyl bromide, 3-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoyl bromide, 3-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoyl bromide, 3-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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